molecular formula C9H9FOS B13240504 1-[(3-Fluorophenyl)sulfanyl]propan-2-one

1-[(3-Fluorophenyl)sulfanyl]propan-2-one

Cat. No.: B13240504
M. Wt: 184.23 g/mol
InChI Key: TZJNAPGBIQPTRY-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)sulfanyl]propan-2-one is an organosulfur compound derived from propan-2-one (acetone) with a 3-fluorophenylsulfanyl group attached to the carbonyl carbon. The fluorine atom at the meta position of the aromatic ring introduces electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. For instance, analogous compounds like 1-[(4-chlorophenyl)sulfanyl]propan-2-one exhibit characteristic IR absorption for the carbonyl group (1705 cm⁻¹) and distinct aromatic C–H stretching (809 cm⁻¹ for Cl–C in 2c) . The 3-fluoro substitution would similarly perturb NMR chemical shifts, particularly deshielding aromatic protons adjacent to the fluorine atom.

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

1-(3-fluorophenyl)sulfanylpropan-2-one

InChI

InChI=1S/C9H9FOS/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3

InChI Key

TZJNAPGBIQPTRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC=CC(=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluorophenyl)sulfanyl]propan-2-one typically involves the reaction of 3-fluorothiophenol with propan-2-one under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 1-[(3-Fluorophenyl)sulfanyl]propan-2-one may involve large-scale batch reactors where the reactants are combined and subjected to optimized temperature and pressure conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Fluorophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(3-Fluorophenyl)sulfanyl]propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 1-[(3-Fluorophenyl)sulfanyl]propan-2-one with structurally related compounds based on substituent effects:

Compound Name Substituent(s) Electronic Effect Key Spectral Features (Inferred/Reported)
1-[(3-Fluorophenyl)sulfanyl]propan-2-one 3-Fluoro Strong electron-withdrawing δ ~7.1–7.3 (aromatic H), δ ~203 (C=O in ^13C NMR)
1-[(4-Chlorophenyl)sulfanyl]propan-2-one 4-Chloro Electron-withdrawing δ 7.19 (Ar-H), δ 203.0 (C=O), IR: 1705 cm⁻¹
1-[(4-Methylphenyl)sulfanyl]propan-2-one 4-Methyl Electron-donating Lower δ for aromatic H (vs. electron-withdrawing groups)
1-[(4-Methoxyphenyl)sulfanyl]propan-2-one 4-Methoxy Electron-donating (resonance) IR: ~1700 cm⁻¹ (C=O), δ ~3.8 (OCH3 in ^1H NMR)
1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one 2,5-Dichloro Steric + electron-withdrawing Split aromatic peaks due to ortho/meta substitution

Physical Properties

  • Melting Points: Substituents like chlorine (28–30°C for 2c ) lower melting points compared to non-halogenated analogs. The 3-fluoro derivative is expected to have a similar or slightly higher melting point due to fluorine’s smaller size and stronger dipole interactions.
  • Solubility: Electron-withdrawing groups (e.g., F, Cl) reduce solubility in nonpolar solvents but enhance it in polar aprotic solvents like DMSO. Methoxy derivatives (e.g., 4-methoxy) show increased solubility in alcohols due to hydrogen bonding .

Biological Activity

1-[(3-Fluorophenyl)sulfanyl]propan-2-one is an organic compound characterized by its unique structural features, which include a 3-fluorophenyl group and a sulfanyl group attached to a propan-2-one moiety . This compound has garnered attention in various fields due to its potential biological activities, particularly in the realms of antimicrobial , anticancer , and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 1-[(3-Fluorophenyl)sulfanyl]propan-2-one is C9H10FOSC_9H_{10}FOS. The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity and chemical reactivity, making it an attractive candidate for further pharmacological studies. The compound's ability to engage in π-π interactions with aromatic residues in proteins and to form hydrogen bonds or coordinate with metal ions via the sulfanyl group underpins its biological activity.

The biological activity of 1-[(3-Fluorophenyl)sulfanyl]propan-2-one is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme or receptor activities, leading to various biological effects. Key mechanisms include:

  • Binding Affinity : Studies have demonstrated that this compound can bind effectively to several biological targets, influencing their activity.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may contribute to its anticancer and antimicrobial properties.
  • Receptor Modulation : The compound may also act on specific receptors, altering signaling pathways critical for cell proliferation and survival.

Anticancer Activity

Research indicates that 1-[(3-Fluorophenyl)sulfanyl]propan-2-one exhibits significant anticancer potential. For instance, derivatives of related compounds have shown inhibition of growth against various cancer cell lines, including breast carcinoma (MCF-7) and liver cancer (HEPG2) cells. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl group can enhance anticancer activity, with some derivatives exhibiting better efficacy than established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it possesses activity against a range of pathogens, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to conventional antibiotics . The ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

Case Studies

Several studies have explored the biological effects of 1-[(3-Fluorophenyl)sulfanyl]propan-2-one:

  • In Vitro Anticancer Study : A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing an IC50 value indicative of potent anticancer activity. Further molecular docking studies suggested that the compound interacts favorably with proteins involved in cancer progression .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant bactericidal activity and low toxicity towards human cells .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-[(3-Fluorophenyl)sulfanyl]propan-2-one, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
1-[(2-Methylpropyl)sulfanyl]propan-2-oneSimilar sulfanyl-propanone structureModerate anticancer activity
3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-oneDifferent substituents on phenyl groupsEnhanced anti-inflammatory effects
4-[(Propan-2-yl)sulfanyl]-3-{[(propan-2-yl)sulfanyl]methyl}butan-2-oneMore complex branched structureNotable antimicrobial properties

The uniqueness of 1-[(3-Fluorophenyl)sulfanyl]propan-2-one lies in its fluorinated structure, which significantly influences both its chemical reactivity and biological interactions compared to non-fluorinated analogs.

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